3-tert-Butoxythiophene
Description
3-tert-Butoxythiophene, also referred to as 3-tert-butylthiophene (CAS synonyms: thiophene, 3-(1,1-dimethylethyl)- or 3-tert-butyl-thiophene), is a thiophene derivative featuring a bulky tert-butyl substituent at the 3-position of the aromatic ring. This structural modification significantly influences its physical and chemical properties, including steric hindrance, solubility, and electronic characteristics.
Properties
CAS No. |
49596-64-7 |
|---|---|
Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-4-5-10-6-7/h4-6H,1-3H3 |
InChI Key |
AHEZAMUVPRLNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CSC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxythiophene typically involves the reaction of thiophene with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Friedel-Crafts alkylation, where thiophene reacts with tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction proceeds under mild conditions and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxythiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the reagent used.
Scientific Research Applications
3-tert-Butoxythiophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 3-tert-Butoxythiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Thiophene derivatives are widely studied for their electronic properties, reactivity, and applications in materials science and pharmaceuticals. Below, 3-tert-butylthiophene is compared with structurally analogous compounds, focusing on substituent effects, applications, and research findings.
Structural and Functional Comparison
Research and Industrial Relevance
- 3-tert-Butylthiophene: Limited documentation on specific industrial applications suggests its role in specialized organic reactions or as a model compound for studying steric effects in heterocyclic chemistry.
- 3-Acetylthiophene : Extensively utilized in photovoltaics research due to its ability to form charge-transfer complexes and enhance light absorption in conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
